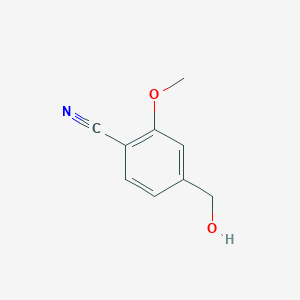

4-(hydroxymethyl)-2-methoxyBenzonitrile

描述

Contextualizing Substituted Benzonitriles in Academic Research

Substituted benzonitriles are a class of organic compounds that have garnered significant attention in academic and industrial research. The nitrile group is a valuable functional group due to its versatile reactivity. It can be converted into various other functionalities, including amines, amides, carboxylic acids, and tetrazoles, making benzonitriles crucial intermediates in the synthesis of a wide array of organic molecules. google.com

The applications of compounds derived from benzonitriles are extensive, particularly in the life sciences. They are integral to the synthesis of anti-inflammatory agents, antimalarials, and other therapeutic agents. google.com In the agrochemical industry, benzonitrile (B105546) derivatives are precursors for advanced pesticides and crop protection agents. nbinno.com The widespread use of benzonitrile herbicides like bromoxynil (B128292) and ioxynil (B1672095) since the 1970s highlights the agricultural importance of this class of compounds. nih.gov The demand for novel methods to synthesize substituted benzonitriles underscores their importance as precursors for potent and less toxic bioactive compounds. google.com

Strategic Importance of Hydroxymethyl and Methoxy (B1213986) Functionalities on Aromatic Scaffolds

The specific substituents on the benzonitrile ring dictate its chemical properties and potential applications. In 4-(hydroxymethyl)-2-methoxybenzonitrile, the hydroxymethyl and methoxy groups play crucial strategic roles.

The hydroxymethyl group (-CH₂OH) introduces a primary alcohol functionality. This group provides a reactive site for further synthetic transformations, such as oxidation to an aldehyde or carboxylic acid, or esterification. The presence of the hydroxyl component also influences the electronic properties of the aromatic ring. Hydroxyl groups are highly activating in electrophilic aromatic substitution reactions, meaning they donate electron density to the ring, making it more reactive towards electrophiles. masterorganicchemistry.comlibretexts.org This electron-donating resonance effect is a key consideration in planning synthetic routes involving the aromatic ring. libretexts.org Furthermore, the ability of the hydroxyl group to participate in hydrogen bonding can be critical in the pharmacodynamics of a drug molecule, potentially anchoring it within a receptor's binding site. nih.gov

The methoxy group (-OCH₃) is also a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to itself. masterorganicchemistry.comwikipedia.org Like the hydroxyl group, it donates electron density to the ring through resonance, which outweighs its electron-withdrawing inductive effect. masterorganicchemistry.com This electronic influence is fundamental in controlling the regioselectivity of reactions on the aromatic scaffold. nbinno.com Methoxy groups are prevalent in many natural products and pharmaceuticals, such as vanillin (B372448) and the non-steroidal anti-inflammatory drugs (NSAIDs) naproxen (B1676952) and indomethacin. nih.govwikipedia.org The metabolic O-demethylation of a methoxy group to a hydroxyl group is a common metabolic pathway that can significantly alter the biological activity and solubility of a compound. nih.gov The strategic placement of a methoxy group is therefore a vital aspect of drug design and development.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(hydroxymethyl)-2-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-9-4-7(6-11)2-3-8(9)5-10/h2-4,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLZDCIJEZOLRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CO)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis and Derivatization of 4 Hydroxymethyl 2 Methoxybenzonitrile

Direct Synthetic Routes to the 4-(hydroxymethyl)-2-methoxybenzonitrile Core

The construction of the this compound scaffold relies on the precise introduction and manipulation of three key functional groups on the benzene (B151609) ring: a cyano group, a methoxy (B1213986) group, and a hydroxymethyl group.

Synthetic strategies are broadly categorized as linear or convergent, differing in how molecular fragments are assembled. acs.org

Linear Synthesis: In a linear synthesis, the molecule is built step-by-step from a starting material in a sequential fashion. One direct linear approach to this compound is the hydroxymethylation of 2-methoxybenzonitrile. This reaction typically employs formaldehyde (B43269) in the presence of a base like sodium hydroxide (B78521) to introduce the hydroxymethyl group at the para-position.

Another documented linear route begins with 3-methoxy-4-methylbenzoic acid. The synthesis proceeds through several key transformations as outlined in the table below. google.com

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

| 1 | 3-Methoxy-4-methylbenzoic acid | Thionyl chloride (SOCl₂), then Ammonia (B1221849) (NH₃) | 3-Methoxy-4-methylbenzamide | Conversion of carboxylic acid to amide |

| 2 | 3-Methoxy-4-methylbenzamide | Dehydrating agent (e.g., SOCl₂) | 3-Methoxy-4-methylbenzonitrile | Dehydration of amide to nitrile |

| 3 | 3-Methoxy-4-methylbenzonitrile | N-Bromosuccinimide (NBS) | 4-(Dibromomethyl)-2-methoxybenzonitrile | Benzylic bromination of the methyl group |

| 4 | 4-(Dibromomethyl)-2-methoxybenzonitrile | Hydrolysis (e.g., Silver Nitrate) | 4-Formyl-2-methoxybenzonitrile (B1444810) | Conversion of dibromomethyl to formyl group |

| 5 | 4-Formyl-2-methoxybenzonitrile | Reducing agent (e.g., NaBH₄) | This compound | Reduction of aldehyde to primary alcohol |

One-pot syntheses, where multiple reaction steps are performed in the same vessel without isolating intermediates, offer significant advantages in terms of time, resource efficiency, and waste reduction. A prominent one-pot method for forming benzonitriles is the direct conversion of benzaldehydes. ias.ac.intandfonline.comasianpubs.org

This strategy can be applied to the synthesis of this compound starting from its corresponding aldehyde, 4-(hydroxymethyl)-2-methoxybenzaldehyde. The process involves the in-situ formation of an aldoxime by reacting the aldehyde with hydroxylamine (B1172632), followed by immediate dehydration to the nitrile. tandfonline.comnih.gov Various reagents and catalysts can facilitate this transformation.

| Method | Aldehyde Precursor | Reagents | Key Features |

| Method 1 | 4-(hydroxymethyl)-2-methoxybenzaldehyde | Hydroxylamine hydrochloride, Dimethyl sulfoxide (B87167) (DMSO) | Simple, facile procedure performed at elevated temperature (100 °C). tandfonline.com |

| Method 2 | 4-(hydroxymethyl)-2-methoxybenzaldehyde | Hydroxylamine hydrochloride, Anhydrous Ferrous Sulphate, Dimethylformamide (DMF) | Utilizes an inexpensive and environmentally friendly catalyst under reflux conditions. asianpubs.org |

| Method 3 | 4-(hydroxymethyl)-2-methoxybenzaldehyde | Hydroxylamine, Benzoyl chloride, Potassium tert-butoxide | A transition metal-free method that proceeds at room temperature with short reaction times. ias.ac.in |

An alternative synthetic route involves the selective reduction of a carboxylic acid derivative, such as an ester, while preserving the nitrile functionality. This approach is particularly useful when the corresponding carboxylic acid is a readily accessible precursor.

A specific reported method starts with Methyl 4-cyano-3-methoxybenzoate. The ester group is selectively reduced to the primary alcohol using a suitable reducing agent. Lithium borohydride (B1222165) (LiBH₄) in tetrahydrofuran (B95107) (THF) has been shown to be effective for this transformation. The reaction is typically heated to drive it to completion.

Reaction Scheme:

Starting Material: Methyl 4-cyano-3-methoxybenzoate

Reagent: Lithium borohydride (LiBH₄)

Solvent: Tetrahydrofuran (THF)

Conditions: Heated at 70°C for 3 hours

Product: this compound

This method highlights the chemoselective nature of certain hydride reagents, which can reduce an ester in the presence of a more resistant nitrile group.

Advanced Catalytic Approaches in Substituted Benzonitrile (B105546) Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of substituted benzonitriles has benefited significantly from the development of advanced transition-metal catalysis.

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium-based systems for various cross-coupling reactions, including the formation of aryl nitriles. mdpi.com Nickel-catalyzed cyanation of aryl halides or pseudohalides provides a direct method for introducing the cyano group onto an aromatic ring. organic-chemistry.orgnih.gov

In the context of synthesizing this compound, this approach would involve a precursor such as 4-(bromomethyl)-1-bromo-3-methoxybenzene or a protected version thereof. The reaction typically uses a nickel(II) precatalyst, a suitable ligand, a cyanide source, and a reductant. mdpi.comorganic-chemistry.org

| Component | Example | Role |

| Aryl Halide | 1-Bromo-4-(hydroxymethyl)-2-methoxybenzene | Aromatic scaffold |

| Nickel Precatalyst | NiCl₂(dppf), Ni(acac)₂ | Catalyst |

| Cyanide Source | Zinc cyanide (Zn(CN)₂) | Provides the -CN group; less toxic than alkali metal cyanides. organic-chemistry.orgnih.gov |

| Ligand | Xantphos | Stabilizes the nickel catalyst and modulates its reactivity. organic-chemistry.org |

| Reductant | DABAL-Me₃ | Reduces the Ni(II) precatalyst to the active Ni(0) species. organic-chemistry.org |

This catalytic method offers broad functional group tolerance and can often be performed under milder conditions than traditional cyanation methods like the Sandmeyer or Rosenmund-von Braun reactions. mdpi.com

A versatile two-step strategy involves first introducing a formyl group (-CHO) onto the aromatic ring, followed by its reduction to the hydroxymethyl group (-CH₂OH). This pathway leverages the rich chemistry of the aldehyde functional group.

The key intermediate in this route is 4-formyl-2-methoxybenzonitrile. vulcanchem.comenantilabs.com A synthetic patent describes a multi-step process to obtain this aldehyde starting from 3-methoxy-4-methylbenzoic acid. google.com The process involves converting the acid to an amide, dehydrating to a nitrile, benzylic bromination of the methyl group, and subsequent hydrolysis to the aldehyde. google.com Another route starts from 4-methyl-3-nitrobenzonitrile. chemicalbook.com

Once 4-formyl-2-methoxybenzonitrile is obtained, the final step is the selective reduction of the aldehyde. This is a standard and high-yielding transformation in organic synthesis.

| Reducing Agent | Solvent(s) | Typical Conditions |

| Sodium borohydride (NaBH₄) | Methanol (B129727) (MeOH), Ethanol (B145695) (EtOH) | Room temperature, short reaction time |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether (Et₂O) | 0°C to room temperature; requires anhydrous conditions and careful workup |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Ethanol, Ethyl acetate (B1210297) |

This formylation-reduction sequence provides a robust and reliable pathway to the target compound from various precursors.

Stereoselective and Regioselective Synthetic Considerations

The regioselective synthesis of this compound is crucial to ensure the correct placement of the hydroxymethyl, methoxy, and nitrile functional groups on the benzene ring. The substitution pattern is primarily dictated by the directing effects of the substituents present on the aromatic ring during electrophilic or nucleophilic substitution reactions.

For instance, in the synthesis of related structures like 4-bromo-2-methoxybenzaldehyde (B1278859), the formylation of meta-bromoanisole can lead to issues with selectivity. A more regioselective approach involves the metal-halogen exchange of 1,4-dibromo-2-fluorobenzene (B72686) followed by formylation to produce 2-fluoro-4-bromobenzaldehyde. This intermediate can then undergo a nucleophilic aromatic substitution with methanol in the presence of a base like potassium carbonate to yield 4-bromo-2-methoxybenzaldehyde with high regioselectivity google.com. A similar strategy could be envisioned for the synthesis of this compound, where the bromo- anologue serves as a versatile precursor.

Stereoselective synthesis would be relevant if a chiral center were to be introduced, for example, through the asymmetric reduction of a precursor ketone or aldehyde. While this compound itself is achiral, stereoselectivity would become a critical consideration in the synthesis of its derivatives bearing chiral moieties.

Synthesis of Structural Analogues and Precursors to this compound

The synthesis of structural analogues and precursors is fundamental to accessing this compound and its derivatives. Key precursors include those with fluoro, hydroxy, and formyl substitutions.

The synthesis of fluorinated benzonitrile derivatives often involves nucleophilic aromatic substitution reactions where a leaving group, such as a chloro or nitro group, is displaced by a fluoride (B91410) ion. The use of alkali metal fluorides like potassium fluoride in aprotic polar solvents such as dimethyl sulfoxide or sulfolane (B150427) is a common method google.comgoogle.com. The reaction temperature is a critical parameter to control for achieving high yields and minimizing side reactions google.com. Catalysts, such as perfluoroalkyl oxacarboxylic acid derivatives, can be employed to enhance the efficiency of the fluorination reaction google.com. Another approach involves the hydrogenation of a fluorinated dicyanobenzene to selectively remove one of the cyano groups wipo.int.

A plausible route to a fluorinated analogue of this compound could start from a suitably substituted chlorobenzonitrile, which is then subjected to a halogen exchange reaction to introduce the fluorine atom. Subsequent modifications of other functional groups would then lead to the desired product.

Hydroxy- and formyl-substituted methoxybenzonitriles are key intermediates in the synthesis of this compound.

4-hydroxy-2-methoxybenzonitrile can be synthesized from 2,4-dimethoxybenzonitrile (B173694) via selective demethylation chemicalbook.com. Another approach involves the demethylation of 2-bromo-4-methoxybenzonitrile (B121712) using boron tribromide to yield 2-bromo-4-hydroxybenzonitrile, which could then be further functionalized chemicalbook.com.

4-formyl-3-methoxybenzonitrile (also known as 4-cyano-2-methoxybenzaldehyde) is a crucial precursor that can be reduced to the target hydroxymethyl compound. One synthetic route to this aldehyde involves the oxidative cleavage of tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate using sodium metaperiodate and a catalytic amount of osmium tetroxide chemicalbook.comchemicalbook.com. Another method involves the reaction of 4-(dibromomethyl)-3-methoxybenzonitrile (B1357265) with silver nitrate (B79036) in aqueous ethanol chemicalbook.com. This formyl-substituted benzonitrile is noted as an intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist chemicalbook.comtantuchemicals.com.

The conversion of these precursors to this compound would typically involve the reduction of the formyl group using a mild reducing agent like sodium borohydride to avoid the reduction of the nitrile group. Alternatively, the hydroxy-substituted precursor could be protected, followed by formylation at the 4-position and subsequent reduction and deprotection.

Table 1: Synthesis of Precursors to this compound

| Precursor | Starting Material(s) | Key Reagents | Reported Yield | Reference(s) |

|---|---|---|---|---|

| 4-hydroxy-2-methoxybenzonitrile | 2,4-Dimethoxybenzonitrile | - | - | chemicalbook.com |

| 2-bromo-4-hydroxybenzonitrile | 2-bromo-4-methoxybenzonitrile | Boron tribromide | 75% | chemicalbook.com |

| 4-formyl-3-methoxybenzonitrile | tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate | Sodium metaperiodate, Osmium tetroxide | 71% | chemicalbook.comchemicalbook.com |

| 4-formyl-3-methoxybenzonitrile | 4-(Dibromomethyl)-3-methoxybenzonitrile | Silver nitrate | 99% | chemicalbook.com |

Benzonitrile oxides are versatile intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. These reactions are valuable for the construction of complex molecular architectures. Benzonitrile oxides are typically generated in situ from the corresponding benzaldoxime (B1666162) by oxidation or from a hydroximoyl chloride by dehydrochlorination.

The reactivity of benzonitrile oxides in cycloaddition reactions is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as a methoxy group, can affect the energy of the frontier molecular orbitals of the nitrile oxide, thereby influencing the rate and regioselectivity of the cycloaddition icm.edu.pl.

The regioselectivity of such cycloadditions is a key consideration. Theoretical studies on related systems suggest that these reactions can proceed through a concerted but highly asynchronous transition state nih.gov. The presence of both a hydroxymethyl and a methoxy group would likely influence the regiochemical outcome of the cycloaddition.

Chemical Reactivity and Transformative Organic Reactions of 4 Hydroxymethyl 2 Methoxybenzonitrile

Reactions of the Nitrile Moiety

The electron-withdrawing nature of the nitrile group makes the cyano carbon susceptible to nucleophilic attack and reduction.

Reductive Transformations to Alcohols

The transformation of a nitrile to a primary alcohol is a two-step process that typically involves initial reduction to an aldehyde, followed by further reduction. While direct conversion is not common, methods like the Stephen aldehyde synthesis can first yield an aldehyde. In this reaction, the nitrile is treated with tin(II) chloride and hydrochloric acid to form an iminium salt, which is then hydrolyzed to the corresponding aldehyde. wikipedia.orgchemeurope.combyjus.comchemistry-reaction.com Subsequent reduction of the aldehyde, for instance with sodium borohydride (B1222165), would yield the primary alcohol. Another approach involves the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures to selectively reduce the nitrile to an aldehyde, which can then be reduced to the alcohol. chemistrysteps.commasterorganicchemistry.comwikipedia.org

Reductive Transformations to Amines

The reduction of the nitrile group in 4-(hydroxymethyl)-2-methoxybenzonitrile to a primary amine, yielding 4-(aminomethyl)-2-methoxybenzyl alcohol, can be achieved through several methods. Catalytic hydrogenation is a common and efficient approach.

Table 1: Reductive Transformations of the Nitrile Moiety to Amines

| Reagent/Catalyst | Solvent | Conditions | Product | Yield (%) |

| H₂/Raney Nickel | Ethanol (B145695) | - | 4-(aminomethyl)-2-methoxybenzyl alcohol | - |

| H₂/Palladium on Carbon (Pd/C) | Methanol (B129727)/NH₃ | - | 4-(aminomethyl)-2-methoxybenzyl alcohol | - |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Reflux | 4-(aminomethyl)-2-methoxybenzyl alcohol | - |

| Diisopropylaminoborane/LiBH₄ (catalytic) | THF | Reflux | 4-(aminomethyl)-2-methoxybenzyl alcohol | ~80* |

*Yield reported for the reduction of the similar compound 4-methoxybenzonitrile. researchgate.net

Catalytic hydrogenation using Raney nickel or palladium on carbon is a widely used industrial method for the reduction of nitriles. chemeurope.comias.ac.in The addition of ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) during catalytic hydrogenation can help to minimize the formation of secondary and tertiary amine byproducts. chemeurope.com For laboratory-scale synthesis, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. chemistrysteps.commasterorganicchemistry.comlibretexts.org Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, also serves as an effective reagent for this transformation. researchgate.netkhanacademy.org

Hydration and Hydrolysis Processes of Nitriles

The nitrile group can undergo hydration to form an amide or complete hydrolysis to yield a carboxylic acid, depending on the reaction conditions.

Hydration to Amides: The partial hydrolysis of the nitrile in this compound to 4-(hydroxymethyl)-2-methoxybenzamide can be achieved under controlled acidic or basic conditions, or through metal-catalyzed hydration. orgsyn.orgrsc.org Forcing conditions can lead to the formation of the carboxylic acid, as the amide is also susceptible to hydrolysis. orgsyn.org

Hydrolysis to Carboxylic Acids: Complete hydrolysis of the nitrile to a carboxylic acid, 4-(hydroxymethyl)-2-methoxybenzoic acid, is typically carried out by heating with aqueous acid or base. chemistrysteps.com Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. chemistrysteps.com In alkaline hydrolysis, the hydroxide ion directly attacks the electrophilic carbon of the nitrile.

Reactions of the Hydroxymethyl Moiety

The primary alcohol functionality of the hydroxymethyl group is amenable to oxidation, esterification, and etherification reactions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions.

Table 2: Oxidation Reactions of the Hydroxymethyl Moiety

| Reagent | Solvent | Conditions | Product | Yield (%) |

| TEMPO/NaClO | Water | Room Temperature | 4-formyl-2-methoxybenzonitrile (B1444810) | 65 |

| Mn(OAc)₃ | Acetic acid | 80°C | 4-carboxy-2-methoxybenzonitrile | 78 |

Milder oxidizing agents, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of sodium hypochlorite (B82951) (NaClO), favor the formation of the aldehyde, 4-formyl-2-methoxybenzonitrile. masterorganicchemistry.com Stronger oxidizing agents, like manganese(III) acetate (B1210297) (Mn(OAc)₃), lead to the full oxidation to the carboxylic acid, 4-carboxy-2-methoxybenzonitrile. masterorganicchemistry.com

Etherification and Esterification Reactions

The hydroxyl group of the hydroxymethyl moiety can readily undergo etherification and esterification reactions.

Etherification: The Williamson ether synthesis provides a general method for the preparation of ethers from this compound. khanacademy.orgmasterorganicchemistry.comutahtech.edulibretexts.orgfrancis-press.com This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Esterification: Esterification can be achieved through various methods, including the Fischer-Speier esterification and reaction with acyl chlorides. masterorganicchemistry.comlibretexts.orgmdpi.combyjus.commasterorganicchemistry.com The Fischer-Speier method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. libretexts.orgmdpi.combyjus.commasterorganicchemistry.comorganic-chemistry.org A more reactive approach involves the use of an acyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct. chemistry-reaction.comfrancis-press.com For instance, reacting this compound with acetyl chloride in dichloromethane (B109758) (DCM) and triethylamine yields 4-(acetoxymethyl)-2-methoxybenzonitrile. masterorganicchemistry.com

Table 3: Esterification and Etherification Reactions of the Hydroxymethyl Moiety

| Reagent | Reaction Type | Product |

| Acetyl chloride/Triethylamine | Esterification | 4-(acetoxymethyl)-2-methoxybenzonitrile |

| Benzyldiisopropylsilyl chloride | Silylation (Etherification) | 4-((benzyldiisopropylsilyloxy)methyl)-2-methoxybenzonitrile |

| Alkyl Halide/NaH | Etherification | 4-(alkoxymethyl)-2-methoxybenzonitrile |

| Carboxylic Acid/Acid Catalyst | Esterification | 4-((acyloxy)methyl)-2-methoxybenzonitrile |

Substitution Reactions at the Benzylic Position

The benzylic position, the carbon atom adjacent to the aromatic ring, in this compound is a site of enhanced reactivity. libretexts.org This heightened reactivity is attributed to the ability of the benzene (B151609) ring to stabilize intermediates, such as radicals, carbocations, or carbanions, through resonance. libretexts.orgchemistrysteps.com Consequently, the hydroxymethyl group can undergo various substitution reactions, providing pathways to a range of functionalized derivatives.

One of the key transformations at the benzylic position is halogenation, typically bromination. This reaction often proceeds via a free radical mechanism, where a benzylic hydrogen is abstracted to form a resonance-stabilized benzylic radical. libretexts.orgkhanacademy.org Reagents such as N-bromosuccinimide (NBS), often in the presence of a radical initiator like light or peroxides, are commonly employed to selectively introduce a bromine atom at the benzylic position. libretexts.orgkhanacademy.org The resulting benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions.

The benzylic hydroxyl group can also be converted into a better leaving group, facilitating nucleophilic substitution. For instance, treatment with a hydrohalic acid (e.g., HBr) can lead to the formation of the corresponding benzylic halide. These benzylic halides are susceptible to both SN1 and SN2 reaction pathways. Primary benzylic halides, such as the one derived from this compound, would typically favor an SN2 mechanism, involving a concerted attack by a nucleophile and displacement of the leaving group. chemistry.coach However, the formation of a resonance-stabilized benzylic carbocation can also make an SN1 pathway competitive under appropriate conditions. libretexts.org

A variety of nucleophiles can be introduced at the benzylic position to afford a diverse set of products. The following table illustrates some potential substitution reactions at the benzylic position of this compound.

| Reagent/Nucleophile | Product | Reaction Type |

| N-Bromosuccinimide (NBS), light | 4-(bromomethyl)-2-methoxybenzonitrile | Free Radical Halogenation |

| Thionyl Chloride (SOCl₂) | 4-(chloromethyl)-2-methoxybenzonitrile | Nucleophilic Substitution |

| Sodium Cyanide (NaCN) | 4-(cyanomethyl)-2-methoxybenzonitrile | Nucleophilic Substitution (from halide) |

| Sodium Azide (NaN₃) | 4-(azidomethyl)-2-methoxybenzonitrile | Nucleophilic Substitution (from halide) |

| Sodium Methoxide (B1231860) (NaOCH₃) | 4-(methoxymethyl)-2-methoxybenzonitrile | Williamson Ether Synthesis (from halide) |

Aromatic Ring Functionalization and Substitutions

The aromatic ring of this compound is adorned with three substituents that influence its reactivity towards substitution reactions: a methoxy (B1213986) group (-OCH₃), a hydroxymethyl group (-CH₂OH), and a nitrile group (-CN). The interplay of the electronic effects of these groups dictates the regioselectivity and rate of both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (SEAr), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The existing substituents on the ring play a crucial role in determining the position of the incoming electrophile. libretexts.org Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.org

The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. uomustansiriyah.edu.iq The hydroxymethyl group (-CH₂OH) is generally considered a weak activating group and is also ortho-, para-directing. Conversely, the nitrile group (-CN) is a deactivating group and a meta-director because of its electron-withdrawing nature through both induction and resonance. libretexts.org

When multiple substituents are present, the directing effects can either reinforce or oppose each other. In the case of this compound, the powerful ortho-, para-directing influence of the methoxy group at position 2 is expected to dominate. The hydroxymethyl group at position 4 also directs ortho to itself (positions 3 and 5). The nitrile group at position 1 directs meta to itself (positions 3 and 5). Therefore, the positions most activated towards electrophilic attack are C3 and C5, which are ortho to the hydroxymethyl group and meta to the nitrile group, and also ortho and para, respectively, to the strongly activating methoxy group.

The following table summarizes the directing effects of the substituents on the aromatic ring of this compound.

| Position | Substituent | Electronic Effect | Directing Influence |

| 1 | -CN | Deactivating | Meta (positions 3, 5) |

| 2 | -OCH₃ | Activating | Ortho, Para (positions 3, 5) |

| 4 | -CH₂OH | Weakly Activating | Ortho (positions 3, 5) |

Given the combined directing effects, electrophilic substitution is most likely to occur at positions 3 and 5. For instance, in a nitration reaction using a mixture of nitric and sulfuric acids, the nitronium ion (NO₂⁺) would be directed to these positions. uomustansiriyah.edu.iq Similarly, halogenation with a halogen and a Lewis acid catalyst would also favor substitution at C3 and C5. wikipedia.org

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. wikipedia.org

The aromatic ring of this compound itself is not highly activated towards nucleophilic aromatic substitution under typical conditions. The electron-donating methoxy group and the weakly activating hydroxymethyl group would disfavor the formation of the anionic Meisenheimer complex. masterorganicchemistry.com The nitrile group is electron-withdrawing, but for an SNAr reaction to proceed, a good leaving group, such as a halide, would need to be present on the ring, ideally in a position ortho or para to an activating electron-withdrawing group. wikipedia.org

However, if a suitable derivative of this compound were synthesized, for example, by introducing a nitro group (a very strong electron-withdrawing group) and a halide, nucleophilic aromatic substitution could be a viable strategy for further functionalization. For instance, if a chlorine atom were present at the C5 position and a nitro group were introduced at the C3 position, the ring would be significantly activated towards nucleophilic attack at C5.

The following table outlines the requirements for a successful SNAr reaction and how they might be hypothetically applied to a derivative of the target molecule.

| Requirement for SNAr | Application to a Hypothetical Derivative | Example Nucleophile | Potential Product |

| Good Leaving Group (e.g., Halide) | Introduction of a chlorine atom at C5. | Sodium methoxide (NaOCH₃) | 5-methoxy-4-(hydroxymethyl)-2-methoxybenzonitrile |

| Strong Electron-Withdrawing Group (ortho/para to leaving group) | Introduction of a nitro group at C3. | Ammonia (NH₃) | 5-amino-4-(hydroxymethyl)-2-methoxybenzonitrile |

Another pathway for nucleophilic aromatic substitution is through the formation of a benzyne (B1209423) intermediate. stackexchange.com This typically occurs under strongly basic conditions with a good leaving group on the ring. However, this is a less common and more specialized strategy.

Chemoselectivity in Multi-Functionalized Benzonitrile (B105546) Systems

The presence of multiple functional groups in this compound—the nitrile, the hydroxymethyl group, the methoxy group, and the aromatic ring—presents challenges and opportunities in terms of chemoselectivity. Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule.

The reactivity of each functional group can be selectively targeted by choosing appropriate reagents and reaction conditions. For example, the hydroxymethyl group is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) would likely oxidize the hydroxymethyl group to a carboxylic acid. libretexts.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), could potentially achieve a more controlled oxidation to the corresponding aldehyde.

The nitrile group can undergo hydrolysis to a carboxylic acid under acidic or basic conditions, or it can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). These conditions, however, might also affect other functional groups. For instance, the strong reducing conditions required for nitrile reduction could potentially also reduce other functional groups if present.

The aromatic ring can undergo hydrogenation under high pressure and with a suitable catalyst, but this would also likely reduce the nitrile group. Electrophilic substitution on the aromatic ring, as discussed previously, would be directed by the existing substituents.

The following table provides a summary of potential chemoselective reactions for this compound, highlighting the targeted functional group and the required class of reagents.

| Targeted Functional Group | Type of Reaction | Reagent Class | Potential Outcome |

| Hydroxymethyl (-CH₂OH) | Oxidation | Oxidizing Agents (e.g., PCC, KMnO₄) | Aldehyde or Carboxylic Acid |

| Hydroxymethyl (-CH₂OH) | Substitution | Halogenating Agents (e.g., SOCl₂, PBr₃) | Benzylic Halide |

| Nitrile (-CN) | Reduction | Reducing Agents (e.g., LiAlH₄, H₂/Catalyst) | Primary Amine |

| Nitrile (-CN) | Hydrolysis | Acid or Base | Carboxylic Acid |

| Aromatic Ring | Electrophilic Substitution | Electrophiles (e.g., HNO₃/H₂SO₄, Br₂/FeBr₃) | Ring-Substituted Product |

Achieving high chemoselectivity often requires careful consideration of the reaction conditions and may necessitate the use of protecting groups to temporarily block the reactivity of certain functional groups while another is being modified. The choice of solvent, temperature, and stoichiometry of reagents are all critical factors in controlling the outcome of reactions on this multi-functionalized molecule.

Role of 4 Hydroxymethyl 2 Methoxybenzonitrile As a Key Synthetic Intermediate

Building Block in Complex Molecular Architectures

The structure of 4-(hydroxymethyl)-2-methoxybenzonitrile allows it to serve as a versatile scaffold. The nitrile group can undergo a variety of transformations, including hydrolysis, reduction, or participation in cycloaddition reactions. The hydroxymethyl group offers a site for oxidation, esterification, or etherification, while the methoxy (B1213986) group modulates the electronic properties of the benzene (B151609) ring, influencing its reactivity.

Indazoles are a class of nitrogen-containing heterocyclic compounds that form the core of many pharmacologically active agents. nih.govcaribjscitech.com Specifically, indazole arylsulfonamides have been investigated as potent antagonists for chemokine receptors, which are involved in inflammatory responses. acs.orgnih.gov The synthesis of the indazole core often involves the cyclization of appropriately substituted benzonitriles.

Synthetic strategies frequently utilize substituted 2-fluorobenzonitriles which react with hydrazine (B178648) to form a 3-aminoindazole ring system. acs.org The substituents on the initial benzonitrile (B105546) ring dictate the final substitution pattern on the indazole core. Research has shown that the presence of methoxy or hydroxyl groups on the indazole ring, particularly at the C4 position, can be crucial for potent biological activity. acs.orgnih.gov

Given this, this compound represents a key precursor for indazoles with desired substitution patterns. In a typical synthetic route, the nitrile group of a benzonitrile derivative participates in the cyclization with hydrazine to form the pyrazole (B372694) part of the indazole ring. The methoxy and hydroxymethyl groups at positions 2 and 4 of the benzonitrile would translate to substituents at positions 7 and 5, respectively, of the resulting indazole framework, providing a scaffold for further elaboration into complex arylsulfonamides. nih.govmdpi.com

Table 1: Key Reactions in Indazole Synthesis from Benzonitrile Precursors

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Indazole Formation | Substituted 2-halobenzonitrile, Hydrazine Hydrate | Construction of the core bicyclic indazole ring system. |

| 2 | N-Alkylation | Alkyl Halide, Base (e.g., KOH) | Introduction of substituents on the indazole nitrogen atoms. |

Beyond indazoles, the unique functionalities of this compound make it a valuable starting material for a variety of other heterocyclic frameworks, which are ubiquitous in medicinal chemistry. organic-chemistry.orgbeilstein-journals.org The nitrile group is a particularly versatile functional handle for constructing nitrogen-containing rings.

For instance, the nitrile can be reduced to a primary amine, which can then act as a nucleophile in cyclization reactions to form rings such as pyrroles or pyridines. Alternatively, the nitrile carbon can be attacked by nucleophiles in intramolecular reactions to form different heterocyclic systems. The presence of the hydroxymethyl group provides an additional reactive site that can be used to build fused ring systems or to introduce further complexity into the molecule. The synthesis of pharmacologically active indazoles is one prominent example, but the principles can be extended to other complex scaffolds. nih.govresearchgate.net

Precursor in Target-Oriented Synthesis

In target-oriented synthesis, the goal is to create a specific, often complex, molecule with a known function, such as a pharmaceutical drug. The choice of starting materials is critical for an efficient and high-yielding synthetic route.

Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist approved for the treatment of chronic kidney disease associated with type 2 diabetes. cjph.com.cn A critical step in many reported syntheses of Finerenone is the Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an enamine. cjph.com.cngoogle.com

The specific aldehyde required for this reaction is 4-cyano-2-methoxybenzaldehyde . google.comlongshinebiotech.com This key intermediate contains the substituted phenyl ring that constitutes a major part of the final Finerenone molecule.

This compound is a direct and logical precursor to this essential aldehyde. The conversion of the primary alcohol (the hydroxymethyl group) to an aldehyde is a standard and efficient transformation in organic chemistry, typically achieved using mild oxidizing agents. Therefore, this compound serves as a readily available starting material that can be easily converted into the key 4-cyano-2-methoxybenzaldehyde intermediate, which is then carried forward to construct the core dihydronaphthyridine structure of Finerenone. chemicalbook.comgoogleapis.com

Table 2: Synthetic Pathway from Precursor to Finerenone Core

| Precursor | Intermediate | Key Reaction | Product Core |

|---|---|---|---|

| This compound | 4-cyano-2-methoxybenzaldehyde | Oxidation of primary alcohol | Dihydronaphthyridine |

| Diethyl Malonate | - | Knoevenagel Condensation | Dihydronaphthyridine |

Natural products are a rich source of inspiration for drug discovery, but their direct use can be limited by factors such as synthetic inaccessibility or suboptimal pharmacological properties. nih.govresearchgate.net Consequently, the synthesis of natural product analogues—molecules that retain the core pharmacophore of the natural product but have modified structures—is a major focus of medicinal chemistry. nih.govmsu.edu

While specific instances of this compound being used in a completed natural product analogue synthesis are not prominently documented, its structural features make it a highly suitable building block for this purpose. Strategies like Diverted Total Synthesis (DTS) rely on versatile intermediates from which a variety of analogues can be generated. researchgate.net

The functional groups of this compound offer multiple avenues for modification:

The hydroxymethyl group can be used to form ester or ether linkages, mimicking or replacing similar bonds in a natural product.

The nitrile group can be converted into an amide, carboxylic acid, or amine, allowing for the introduction of new points of interaction with biological targets.

The substituted benzene ring itself can serve as a replacement for a similar aromatic core in a natural product, with the methoxy group providing specific electronic and steric properties.

This versatility allows chemists to systematically modify a natural product scaffold to improve potency, selectivity, or pharmacokinetic properties, making this compound a potentially valuable tool in this field.

Design of Linkers for Solid-Phase Synthesis

Solid-Phase Synthesis (SPS), particularly Solid-Phase Peptide Synthesis (SPPS), is a cornerstone technique for the efficient assembly of peptides and other complex molecules. nih.govnih.gov A critical component of this methodology is the linker, a molecular bridge that connects the growing molecule to the insoluble polymer resin. imperial.ac.uk

The design of the linker is crucial as it must be stable throughout the synthesis but allow for the clean cleavage of the final product under specific conditions. mdpi.com Many widely used linkers, such as the Wang linker, are based on a benzyl (B1604629) alcohol scaffold. discoveroakwoodchemical.com The hydroxyl group of the linker is used to attach the first building block (e.g., an amino acid) to the resin.

This compound possesses the key structural motif of a benzyl alcohol, making it an excellent candidate for the development of novel linkers for SPS. The hydroxymethyl group provides the necessary attachment point to a resin. Furthermore, the nitrile and methoxy groups on the aromatic ring can be used to modulate the linker's properties. For example, these electron-withdrawing (nitrile) and electron-donating (methoxy) groups can alter the acid lability of the benzyl-oxygen bond, allowing chemists to fine-tune the cleavage conditions. This is particularly relevant in the design of "safety-catch" linkers, which are activated by a specific chemical transformation to allow cleavage under conditions they were previously stable to. nih.govmdpi.com The functional handles on this compound provide a platform for creating linkers with tailored stability and cleavage characteristics for advanced solid-phase synthesis applications. dtu.dk

Scaffold for Combinatorial Library Generation

In the field of medicinal chemistry and drug discovery, the generation of combinatorial libraries is a powerful strategy for identifying novel bioactive compounds. This approach involves the systematic and repetitive covalent connection of a set of different "building blocks" of varying structures to a central molecular framework, known as a scaffold. The compound this compound serves as an exemplary scaffold due to its distinct and modifiable functional groups, which allow for the creation of large, structurally diverse libraries of molecules.

The utility of this compound as a scaffold is primarily derived from its two key reactive sites: the hydroxymethyl group (-CH₂OH) and the nitrile group (-C≡N). These groups can be chemically altered through a variety of reactions, largely independent of one another, enabling the attachment of a wide array of chemical moieties. This dual functionality is crucial for combinatorial synthesis, where different substituents can be systematically introduced at these positions to explore the chemical space around the core structure.

The hydroxymethyl group is amenable to several common transformations. For instance, it can undergo:

Esterification: Reaction with a library of carboxylic acids to form a diverse set of esters.

Etherification: Reaction with various alkyl or aryl halides to produce a library of ethers.

Oxidation: Conversion to an aldehyde or a carboxylic acid, which can then serve as new points for further chemical diversification.

Similarly, the nitrile group offers a different set of synthetic possibilities:

Reduction: Conversion to a primary amine, which can then be acylated, alkylated, or used in reductive amination reactions.

Hydrolysis: Transformation into a carboxylic acid, providing another handle for amide bond formation.

Cycloaddition Reactions: Participation in reactions to form heterocyclic rings, such as tetrazoles.

The "split-mix" synthesis method is a common technique in combinatorial chemistry that can be applied using this scaffold. nih.gov In this process, a solid support (like resin beads) is used, and the scaffold is attached. The beads are then split into multiple portions, with each portion undergoing a different chemical reaction at one of the functional groups. Afterwards, all the portions are mixed back together. This cycle of splitting, reacting, and mixing is repeated for the second functional group, leading to a vast number of unique compounds, with each bead ideally carrying a single distinct molecular structure. nih.gov

The generation of a combinatorial library from the this compound scaffold allows researchers to systematically investigate structure-activity relationships (SAR). By testing the biological activity of each member of the library, it is possible to identify which chemical features at which positions on the scaffold contribute positively or negatively to the desired effect. This information is invaluable for the rational design of more potent and selective drug candidates.

Below is a conceptual data table illustrating a hypothetical combinatorial library derived from this compound. This table demonstrates how various R-groups could be introduced at the hydroxymethyl and nitrile positions to generate a diverse set of final compounds.

| Compound ID | Modification at Hydroxymethyl Group (R1) | Modification at Nitrile Group (R2) | Potential Properties Introduced |

| A1 | Esterification with acetic acid | None (nitrile) | Increased lipophilicity |

| A2 | Esterification with benzoic acid | None (nitrile) | Aromatic interaction potential |

| B1 | Etherification with methyl iodide | None (nitrile) | Removal of H-bond donor |

| B2 | Etherification with benzyl bromide | None (nitrile) | Increased steric bulk |

| C1 | None (hydroxymethyl) | Reduction to aminomethyl | Introduction of basic center |

| C2 | None (hydroxymethyl) | Hydrolysis to carboxamide | H-bond donor/acceptor |

| D1 | Esterification with acetic acid | Reduction to aminomethyl | Combination of lipophilicity and basicity |

| D2 | Etherification with benzyl bromide | Hydrolysis to carboxamide | Combination of steric bulk and H-bonding |

This systematic approach to modification underscores the value of this compound as a versatile scaffold for building large and diverse compound libraries, which are essential tools in modern drug discovery.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular framework. For 4-(hydroxymethyl)-2-methoxybenzonitrile, both ¹H and ¹³C NMR spectroscopy are indispensable.

¹H NMR Spectroscopy provides a proton map of the molecule. The expected spectrum of this compound would exhibit distinct signals corresponding to each type of proton. The aromatic protons would appear as a complex multiplet pattern in the downfield region (typically δ 7.0-7.5 ppm). The benzylic protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a doublet around δ 4.5-4.7 ppm, which would couple with the hydroxyl proton if it is not exchanging rapidly with the solvent. The hydroxyl proton itself would give rise to a broad singlet, the chemical shift of which is highly dependent on concentration and solvent. The methoxy (B1213986) group (-OCH₃) protons would be observed as a sharp singlet in the upfield region, characteristically around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy complements the proton data by providing a count of the number of chemically distinct carbon atoms. The carbon of the nitrile group (-C≡N) is expected to have a chemical shift in the range of δ 115-120 ppm. The aromatic carbons would generate a series of signals between δ 110-160 ppm, with the carbon attached to the electron-donating methoxy group appearing at a lower chemical shift. The carbon of the hydroxymethyl group (-CH₂OH) would be found in the δ 60-65 ppm region, while the methoxy carbon (-OCH₃) would resonate at approximately δ 55-60 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic-H | 7.0 - 7.5 (m) | 110 - 160 |

| -CH₂OH | 4.5 - 4.7 (s or d) | 60 - 65 |

| -OH | Variable (br s) | - |

| -OCH₃ | 3.8 - 4.0 (s) | 55 - 60 |

| -C≡N | - | 115 - 120 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other experimental conditions. s = singlet, d = doublet, m = multiplet, br = broad.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide valuable structural information through the analysis of fragmentation patterns.

For this compound, with a molecular formula of C₉H₉NO₂, the expected exact mass of the molecular ion [M]⁺ would be approximately 163.06 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Electron ionization (EI) is a common MS technique that can induce fragmentation of the molecule. The fragmentation pattern provides a "fingerprint" that can aid in structural confirmation. For this compound, characteristic fragmentation pathways could include:

Loss of a hydrogen radical (-H•): leading to an [M-1]⁺ ion.

Loss of a methoxy radical (-•OCH₃): resulting in an [M-31]⁺ ion.

Loss of formaldehyde (B43269) (-CH₂O): from the hydroxymethyl group, yielding an [M-30]⁺ ion.

Cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Possible Neutral Loss |

| [M]⁺ | 163 | - |

| [M-H]⁺ | 162 | H• |

| [M-CH₂O]⁺ | 133 | CH₂O |

| [M-OCH₃]⁺ | 132 | •OCH₃ |

Note: These are predicted fragmentation patterns. The relative abundance of each fragment will depend on the ionization energy and the specific mass spectrometer used.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, making them indispensable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The purity of the compound is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. By injecting samples from a reaction mixture at different time points, the consumption of starting materials and the formation of the product can be monitored.

Gas Chromatography (GC) can also be used for purity assessment, particularly if the compound is thermally stable and sufficiently volatile. A capillary column with a polar stationary phase would be suitable. The sample is vaporized and carried by an inert gas through the column, with separation based on boiling point and interaction with the stationary phase. GC is also an excellent tool for reaction monitoring, offering high resolution and sensitivity.

Interactive Data Table: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector |

| HPLC | C18 silica | Acetonitrile/Water or Methanol/Water | UV-Vis Diode Array Detector (DAD) |

| GC | Polar (e.g., Carbowax) | Helium or Nitrogen | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Specialized Spectroscopic Methods for Reaction Monitoring

In addition to chromatography, specialized spectroscopic techniques can provide real-time or near-real-time information on the progress of a reaction, often without the need for sample workup.

Fourier-Transform Infrared (FT-IR) Spectroscopy is particularly useful for monitoring the disappearance of starting material functional groups and the appearance of product functional groups. For example, in a reaction to synthesize this compound, one could monitor the appearance of the strong, sharp nitrile (-C≡N) stretching vibration (around 2220-2240 cm⁻¹) and the broad O-H stretching vibration of the alcohol (around 3200-3600 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy can be employed if the starting materials, intermediates, and product have distinct chromophores that absorb light in the UV-Vis range. The change in absorbance at a specific wavelength over time can be correlated with the concentration of a particular species, allowing for the determination of reaction kinetics. The substituted benzene (B151609) ring in this compound would be expected to have a characteristic UV absorbance profile.

These advanced analytical methods, when used in concert, provide a comprehensive characterization of this compound, ensuring its structural integrity, purity, and providing the necessary tools to study its chemical transformations.

Theoretical and Computational Investigations of 4 Hydroxymethyl 2 Methoxybenzonitrile and Analogues

Quantum Chemical Modeling

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a cornerstone of modern chemical research, allowing for the detailed investigation of molecular structures and electronic properties.

Optimized Molecular Geometries and Conformational Analysis

Conformational analysis is crucial for understanding the molecule's spatial arrangement and stability. The primary degrees of freedom for 4-(hydroxymethyl)-2-methoxybenzonitrile are the rotation around the C(ring)-C(H2OH) bond and the C(ring)-O(CH3) bond. For substituted biphenyls and related systems, steric hindrance and electrostatic interactions dictate the most stable conformations. plos.org In ortho-substituted systems, steric repulsion can lead to a non-planar (perpendicular) conformation being more energetically favorable than a planar one. plos.org For this compound, the interaction between the methoxy (B1213986) and hydroxymethyl groups with the nitrile and the benzene (B151609) ring hydrogens will determine the lowest energy conformer. The methoxy group in anisole (B1667542) derivatives generally prefers a planar conformation with the methyl group in the plane of the benzene ring, but ortho-substituents can force it out of plane. Similarly, the orientation of the hydroxymethyl group is influenced by potential hydrogen bonding and steric clashes.

Table 1: Representative Calculated Geometric Parameters for Benzonitrile (B105546) Analogues Note: This table is illustrative, based on typical values for substituted benzonitriles calculated by DFT methods, as direct data for the target molecule is not published.

| Parameter | Typical Calculated Value (Å or °) |

| Bond Lengths (Å) | |

| C≡N | ~1.15 |

| C(ring)-CN | ~1.43 |

| C(ring)-C(ring) | ~1.39 - 1.41 |

| C(ring)-O | ~1.36 |

| O-CH3 | ~1.42 |

| C(ring)-CH2OH | ~1.51 |

| C-OH | ~1.43 |

| **Bond Angles (°) ** | |

| C(ring)-C-N | ~178 - 180 |

| C(ring)-O-C(H3) | ~117 - 119 |

| C(ring)-C(H2)-O | ~112 - 114 |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to describing the electronic properties and reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. chemrxiv.org

For aromatic systems like this compound, the HOMO is typically a π-orbital distributed over the benzene ring and the electron-donating methoxy and hydroxymethyl groups. The LUMO is usually a π*-orbital, with significant contributions from the electron-withdrawing nitrile group. researchgate.netsemanticscholar.org In studies of similar molecules like 4-methoxybenzonitrile, the HOMO-LUMO gap has been calculated to be around 4.37 eV. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater ease of electronic transitions. chemrxiv.org The distribution of these orbitals indicates that the benzene ring and its substituents are the primary sites for electronic activity. researchgate.netsemanticscholar.org

Table 2: Calculated FMO Properties for Methoxybenzonitrile Analogues Note: Values are representative and depend on the specific analogue and computational method.

| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| 4-Methoxybenzonitrile | -6.55 | -2.18 | 4.37 |

| 3-Bromo-2-methoxybenzonitrile | -7.12 | -1.54 | 5.58 |

Vibrational Spectroscopy Simulations

Theoretical vibrational analysis using DFT calculations is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. arxiv.orgplu.mx By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands and Raman shifts corresponding to specific molecular motions. orientjchem.orgnih.gov

For this compound, characteristic vibrational modes can be predicted:

C≡N stretch: A strong, sharp band typically appears in the 2220-2240 cm⁻¹ region. researchgate.net

O-H stretch: A broad band from the hydroxymethyl group, expected around 3300-3500 cm⁻¹, its position and shape influenced by hydrogen bonding. mdpi.com

C-H stretches: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy and hydroxymethyl groups appear in the 2850-3000 cm⁻¹ range. researchgate.net

C-O stretches: Bands corresponding to the aryl-ether and alcohol C-O stretching are expected in the 1000-1300 cm⁻¹ region.

Ring vibrations: Benzene ring C=C stretching vibrations usually appear in the 1400-1600 cm⁻¹ region. orientjchem.org

Computational results are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data due to the harmonic approximation and basis set limitations. orientjchem.org The potential energy distribution (PED) analysis further aids in making unambiguous assignments for each vibrational mode. mdpi.comnih.gov

Table 3: Predicted Vibrational Frequencies for Key Modes in Substituted Benzonitriles Note: These are typical frequency ranges. Precise values require specific calculations for the target molecule.

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| O-H stretch (alcohol) | 3300 - 3500 | Strong, Broad |

| C-H stretch (aromatic) | 3050 - 3150 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C≡N stretch | 2220 - 2240 | Strong |

| C=C stretch (ring) | 1400 - 1600 | Medium to Strong |

| C-O stretch (ether/alcohol) | 1000 - 1300 | Strong |

Reaction Mechanism Studies and Energetics

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation energies. For reactions involving benzonitrile derivatives, such as cycloadditions, DFT calculations can determine whether a mechanism is concerted or stepwise and predict regioselectivity. nih.govnih.gov

For this compound, several reactions could be studied computationally:

Synthesis: The mechanism of its formation, for example, via nucleophilic substitution or functional group transformations on a precursor molecule, could be modeled.

Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions with 1,3-dipoles like nitrile N-oxides. nih.govmdpi.com Computational studies of such reactions involving benzonitrile oxide show they often proceed through a one-step, asynchronous mechanism. nih.govnih.gov The energetics of these pathways, influenced by the electron-donating/withdrawing nature of the ring substituents, determine the reaction rate and product distribution. mdpi.com

Oxidation/Reduction: The energetics of oxidizing the hydroxymethyl group to an aldehyde or carboxylic acid, or reducing the nitrile group, can be calculated to predict feasibility and selectivity.

The Global Electron Density Transfer (GEDT) calculated at the transition state can reveal the polar nature of a reaction. mdpi.com For polar cycloadditions, the reaction proceeds from the more nucleophilic reactant to the more electrophilic one. mdpi.com The activation energies provide a quantitative measure of the kinetic barrier, allowing for comparison between different possible reaction pathways.

Molecular Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. researchgate.netchemrxiv.org It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.govresearchgate.net

In this compound, the ESP surface would show:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be concentrated around the nitrogen atom of the nitrile group and the oxygen atoms of the methoxy and hydroxymethyl groups due to their lone pairs of electrons. chemrxiv.orgnih.gov

Positive Regions (Blue): These electron-poor areas are prone to nucleophilic attack. The most positive region is typically found around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. researchgate.net The hydrogens on the benzene ring and the methyl/methylene groups will also exhibit positive potential.

Neutral Regions (Green): These areas are typically found over the carbon framework of the benzene ring.

The ESP map provides insights into intermolecular interactions, such as hydrogen bonding and stacking interactions, which are crucial for understanding the molecule's behavior in a condensed phase or its interaction with a biological receptor. researchgate.net The locations of the most negative (Vmin) and positive potentials are key indicators of the sites for noncovalent interactions. chemrxiv.org

Emerging Research Directions and Future Perspectives for 4 Hydroxymethyl 2 Methoxybenzonitrile

Sustainable Synthesis Methodologies

The drive towards green chemistry is reshaping the synthesis of complex molecules like 4-(hydroxymethyl)-2-methoxybenzonitrile. researchgate.net Traditional synthetic routes often rely on harsh conditions and toxic reagents, but modern research focuses on developing more environmentally benign and efficient methods. researchgate.net

A key strategy is the use of renewable feedstocks derived from biomass. researchgate.netacs.org Lignocellulosic biomass, the most abundant form of renewable carbon on the planet, can be processed to yield platform chemicals that serve as starting materials for compounds like substituted benzonitriles. researchgate.net For instance, the synthesis of benzonitriles from biomass-derived aldehydes represents a promising green alternative. acs.org

One-pot synthesis methods are also gaining traction. These processes, where multiple reaction steps are carried out in the same vessel, reduce waste and improve efficiency. A notable green approach for synthesizing benzonitriles from aldehydes involves the use of hydroxylamine (B1172632) ionic liquid salts. researchgate.net Ionic liquids can act as catalysts and recyclable solvents, simplifying the separation process and minimizing environmental impact. rsc.orgrsc.org Research has demonstrated that using a specific ionic liquid, hydroxylamine 1-sulfobutyl pyridine (B92270) hydrosulfate, can lead to 100% conversion of benzaldehyde (B42025) to benzonitrile (B105546) under optimized conditions, with the ionic liquid being easily recovered and reused. rsc.org

Furthermore, the ammoxidation of alcohols, a reaction that converts an alcohol to a nitrile using ammonia (B1221849) and an oxidant (often air), is a highly atom-economical route. The development of catalysts that can perform this transformation efficiently in water under mild conditions, such as single-atom iron catalysts, represents a significant step forward in sustainable nitrile synthesis. nih.gov

| Method | Key Features | Catalyst/Reagent Example | Advantages | Reference |

|---|---|---|---|---|

| One-Pot Aldehyde Conversion | Direct conversion of aldehydes to nitriles. | Hydroxylamine Ionic Liquid Salts ((NH₂OH)₂·[HSO₃-b-Py]·HSO₄) | High yield, recyclable catalyst/solvent, reduced waste. | researchgate.netrsc.org |

| Ammoxidation of Alcohols | Conversion of alcohols using ammonia and an oxidant. | Single-atom Iron Catalyst (Fe₁-N-C) | Uses water as a solvent, mild reaction conditions, high atom economy. | nih.gov |

| Biomass-Derived Feedstocks | Utilizes renewable starting materials. | Various catalysts for converting biomass-derived aldehydes. | Reduces reliance on fossil fuels, sustainable. | researchgate.netacs.org |

Catalyst Development for Specific Transformations

The functional groups of this compound—the nitrile, hydroxymethyl, and methoxy (B1213986) groups—offer multiple sites for chemical modification. Developing selective catalysts is crucial for transforming one functional group without affecting the others, enabling the creation of a diverse range of derivatives.

Catalytic Hydration of the Nitrile Group: A significant area of research is the hydration of nitriles to amides, which are important intermediates in pharmaceuticals and fine chemicals. While acid-catalyzed hydration is common, it can be harsh. rsc.org Milder, more selective catalytic systems are being developed. Osmium polyhydride complexes, for example, have been shown to competently catalyze the hydration of aliphatic nitriles. nih.gov The mechanism involves the formation of trihydride osmium(IV) amidate derivatives as the key catalytic species. nih.gov

Selective Oxidation of the Hydroxymethyl Group: The primary alcohol (hydroxymethyl) group can be selectively oxidized to an aldehyde or a carboxylic acid. Biomimetic catalysts, which mimic the function of natural enzymes, are a key focus. mdpi.com Copper-based catalysts combined with nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethyl-1-piperidine N-oxyl) are highly effective for the aerobic oxidation of alcohols. mdpi.com Research is also exploring how to tune the microenvironment of a catalyst to control its activity. For instance, encapsulating metal nanoparticles within polymers containing hydrogen-bond acceptor groups can precisely regulate the adsorption of the alcohol substrate, influencing the reaction rate in a manner reminiscent of Sabatier's principle. nih.gov

Catalytic Ammoxidation of Alcohols to Nitriles: As mentioned in the sustainable synthesis section, the direct conversion of alcohols to nitriles is a powerful transformation. The development of heterogeneous single-atom catalysts, such as isolated iron atoms supported on a nitrogen-doped carbon matrix (Fe₁-N-C), has enabled the efficient synthesis of a wide variety of nitriles from their corresponding alcohols in water under mild conditions. nih.gov The rate-limiting step in this process is the initial catalytic oxidation of the alcohol to an aldehyde. nih.gov

| Transformation | Catalyst Type | Example Catalyst | Key Research Finding | Reference |

|---|---|---|---|---|

| Nitrile Hydration to Amide | Organometallic Complex | Osmium Polyhydride (OsH₆(PⁱPr₃)₂) | Forms an osmium(IV) amidate intermediate; reaction rate depends on catalyst, nitrile, and water concentration. | nih.gov |

| Alcohol Oxidation to Carbonyl | Biomimetic/Heterogeneous | Cu/TEMPO Systems | Mimics galactose oxidase enzyme for selective aerobic oxidation. | mdpi.com |

| Alcohol Ammoxidation to Nitrile | Single-Atom Heterogeneous | Fe₁-N-C | Highly efficient for converting various alcohols to nitriles in water under mild conditions. | nih.gov |

Novel Applications in Materials Science

The unique electronic and structural properties of the benzonitrile moiety make it an attractive building block for advanced materials. Research is exploring the incorporation of this compound and similar derivatives into polymers and organic electronic devices.

Polymers and Functional Materials: The nitrile group is a valuable functional group in the synthesis of polymers. researchgate.net The hydroxymethyl group on this compound provides a reactive site for polymerization or for grafting the molecule onto existing polymer backbones, a process known as polymer functionalization. This can be used to modify the surface properties of materials, for example, to create biorepellent or bioabsorptive surfaces on polylactic acid (PLLA) films for medical applications. researchgate.net

Organic Electronics: Substituted benzonitriles are being investigated for their potential in organic electronics. The strong dipole moment and electron-withdrawing nature of the nitrile group can be exploited to tune the electronic properties of organic semiconductors. Carbazole-benzonitrile derivatives have been developed as "host" materials for organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net In these devices, the benzonitrile unit acts as an electron-transporting component, while another part of the molecule (like carbazole) transports holes, creating a bipolar material that improves device efficiency. rsc.orgresearchgate.net Similarly, benzonitrile-based polymers have been used as host materials in high-efficiency, solution-processable OLEDs that utilize thermally activated delayed fluorescence (TADF). researchgate.net Theoretical calculations on substituted benzonitrile oligomers have shown that the type and position of substituents significantly impact the geometrical and electronic properties, which is key to designing materials with specific functions. pku.edu.cn

Interdisciplinary Research Incorporating Substituted Benzonitriles

The versatility of the nitrile group extends beyond traditional chemistry into interdisciplinary fields, most notably medicinal chemistry and drug discovery. The unique properties of the cyano group make it a valuable "pharmacophore"—a molecular feature responsible for a drug's pharmacological activity.

Role in Medicinal Chemistry: Over 30 FDA-approved pharmaceuticals contain a nitrile group, and many more are in clinical development. nih.govnih.gov Introducing a nitrile into a drug candidate can offer several advantages:

Enhanced Binding Affinity: The nitrile's linear geometry and strong dipole allow it to act as a hydrogen bond acceptor, fitting into narrow protein clefts and improving binding to the target. nih.gov

Improved Pharmacokinetics: The nitrile group can increase a molecule's metabolic stability and improve its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Bioisosterism: The nitrile can serve as a bioisostere, mimicking other functional groups like carbonyls or halogens, which allows chemists to fine-tune a drug's properties. researchgate.net

Covalent Inhibition: In some cases, the nitrile can act as a reactive "warhead" to form a covalent bond with a biological target, a strategy that can lead to highly potent and selective drugs. rsc.org

This intersection of synthetic chemistry, pharmacology, and biology highlights the importance of substituted benzonitriles as scaffolds for developing new therapeutic agents. For example, benzosiloxaboroles containing a nitrile group have been synthesized and evaluated as promising antibacterial agents against multidrug-resistant strains like MRSA. researchgate.net The continued exploration of nitrile-containing compounds like this compound and its derivatives is a vibrant area of interdisciplinary research with significant potential to address challenges in human health. researchgate.netnih.gov

| Role/Application | Field | Mechanism/Function | Reference |

|---|---|---|---|

| Pharmacophore in Drug Design | Medicinal Chemistry | Acts as a hydrogen bond acceptor, enhances binding affinity, and improves metabolic stability. | nih.govnih.gov |

| Bioisostere | Medicinal Chemistry | Mimics other functional groups (e.g., carbonyl, halogens) to modulate drug properties. | researchgate.net |

| Covalent Warhead | Chemical Biology | Forms a covalent bond with a target protein, leading to potent and selective inhibition. | rsc.org |

| Antibacterial Agent Scaffold | Pharmaceutical Science | Incorporated into novel structures (e.g., benzosiloxaboroles) to create new antibiotics. | researchgate.net |

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(hydroxymethyl)-2-methoxybenzonitrile, and how can reaction efficiency be validated?

- Methodology : A multi-step synthesis starting from 2-methoxybenzonitrile derivatives is commonly employed. For example, hydroxymethylation via Reimer-Tiemann reaction conditions or selective formylation followed by reduction (e.g., NaBH₄) can introduce the hydroxymethyl group.

- Validation : Reaction progress should be monitored via TLC and validated using H/C NMR spectroscopy. For instance, H NMR peaks at δ 4.6–5.0 ppm (hydroxymethyl -CH₂OH) and δ 3.8–4.0 ppm (methoxy -OCH₃) confirm substituent positions. Quantitative yield analysis via HPLC or GC-MS is advised .

Q. Which spectroscopic techniques are most effective for characterizing the hydroxylmethyl and methoxy groups in this compound?

- NMR : H NMR can resolve the methoxy singlet (~δ 3.8–4.0 ppm) and hydroxymethyl protons (δ 4.6–5.0 ppm, split into multiplets due to coupling). C NMR identifies carbons adjacent to electronegative groups (e.g., δ 56–60 ppm for methoxy carbon, δ 60–65 ppm for hydroxymethyl carbon) .

- IR Spectroscopy : Stretching vibrations for -OH (3200–3600 cm⁻¹), nitrile (C≡N, ~2220 cm⁻¹), and ether (C-O, ~1250 cm⁻¹) provide functional group confirmation.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact. Work in a fume hood to avoid inhalation.